molecular formula C26H25N3O2 B15015450 N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B15015450
M. Wt: 411.5 g/mol
InChI Key: NFPFUNZCKDSANP-JFLMPSFJSA-N
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Description

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole core, a benzyl group, and a hydrazide moiety, making it a versatile molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The resulting indole is then subjected to N-alkylation with benzyl halides to introduce the benzyl group. Finally, the hydrazide moiety is introduced through a condensation reaction with 2-(2,6-dimethylphenoxy)acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and the use of high-yielding reagents and catalysts to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The benzyl group and hydrazide moiety contribute to the compound’s ability to interact with biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide

Uniqueness

N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H25N3O2/c1-19-9-8-10-20(2)26(19)31-18-25(30)28-27-15-22-17-29(16-21-11-4-3-5-12-21)24-14-7-6-13-23(22)24/h3-15,17H,16,18H2,1-2H3,(H,28,30)/b27-15+

InChI Key

NFPFUNZCKDSANP-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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